8-Amino-8-oxooctan-2-yl acetate
Description
8-Amino-8-oxooctan-2-yl acetate is an organochemical compound characterized by an octane backbone with an acetate ester at position 2 and both an amino (-NH₂) and oxo (=O) group at position 8. However, comparisons can be drawn to structurally related esters and amides, such as those in –5, which share functional groups (e.g., esters, ketones, or nitrogenous substituents) and provide insights into its hypothetical behavior.
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
(8-amino-8-oxooctan-2-yl) acetate |
InChI |
InChI=1S/C10H19NO3/c1-8(14-9(2)12)6-4-3-5-7-10(11)13/h8H,3-7H2,1-2H3,(H2,11,13) |
InChI Key |
VNMWTOBGCVPHST-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCC(=O)N)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-amino-8-oxooctan-2-yl acetate typically involves the reaction of octanamide derivatives with acetic anhydride. One common method includes the acetylation of 8-amino-8-oxooctanoic acid using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 8-Amino-8-oxooctan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The acetate group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine (TEA) are typical reagents.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various acylated derivatives depending on the substituent used.
Scientific Research Applications
8-Amino-8-oxooctan-2-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-amino-8-oxooctan-2-yl acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The oxo group can participate in redox reactions, altering the redox state of biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl 2-Phenylacetoacetate (CAS 5413-05-8)
- Structure : Features a phenyl group at position 2 and an ethyl ester, with a ketone at position 3 (C₁₂H₁₄O₃) .
- Key Differences: Unlike 8-amino-8-oxooctan-2-yl acetate, this compound lacks an amino group and has a shorter carbon chain.
- Applications : Used as a precursor in synthesizing phenyl ethers and amphetamines, highlighting its role in drug intermediates .
Methyl 2-Phenylacetoacetate (CAS 16648-44-5)
- Structure : Similar to ethyl 2-phenylacetoacetate but with a methyl ester (C₁₁H₁₂O₃) .
- Key Differences : The methyl ester may hydrolyze faster than ethyl or acetate esters due to steric and electronic effects. Its crystalline solid form and stability at -20°C suggest handling considerations relevant to ester-containing analogs .
2-Acetamido-8-(tert-butoxy)-8-oxooctanoate (CAS 853152-74-6)
- Structure: Contains an acetamido group at position 2 and a bulky tert-butyl ester at position 8 (C₁₅H₂₅NO₅) .
- Key Differences: The tert-butyl ester at position 8 contrasts with the amino-oxo group in the target compound. This bulky group likely improves stability against hydrolysis but reduces solubility in polar solvents. The acetamido group at position 2 may facilitate hydrogen bonding, unlike the acetate in the target .
Ethyl 8-Cyano-2-oxooctanoate (CAS 890097-93-5)
- Structure: Features a cyano (-CN) group at position 8 and a ketone at position 2 (C₁₁H₁₇NO₃) .
- electrophilic behavior). The ethyl ester may confer moderate hydrolysis rates compared to methyl or tert-butyl analogs .
Data Table: Comparative Analysis of Compounds
*Calculated based on assumed structure.
Research Findings and Implications
- Ester Stability : Methyl and ethyl esters (–3,5) hydrolyze faster than tert-butyl derivatives (), suggesting the acetate in the target compound may exhibit intermediate hydrolysis rates .
- Substituent Effects: The amino group at position 8 in the target compound likely increases polarity and hydrogen-bonding capacity compared to cyano () or phenyl (–3) groups, impacting solubility and biological activity .
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